molecular formula C15H14O3 B1671563 Equol CAS No. 531-95-3

Equol

Cat. No. B1671563
CAS RN: 531-95-3
M. Wt: 242.27 g/mol
InChI Key: ADFCQWZHKCXPAJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Equol is an isoflavandiol estrogen metabolized from daidzein, a type of isoflavone found in soybeans and other plant sources, by bacterial flora in the intestines . It is a nonsteroidal estrogen and has been used in trials studying the treatment of Breast Cancer .


Synthesis Analysis

Equol is produced by specific intestinal microorganisms of mammals . The genes encoding the equol production pathway have been characterized in a few bacterial strains . A highly conserved gene cluster found in nine bacterial species from the Eggerthellaceae family is responsible for equol production . Equol can be chemically synthesized .


Molecular Structure Analysis

The equol molecule is composed of C15H14O3 and its molecular weight is 242.27 . It is a heterocyclic structure containing two active hydroxyl groups and a relatively inactive oxygen in its central furan ring .


Chemical Reactions Analysis

Equol mediates many of its biological effects by binding to estrogen receptors . The absorbed soy isoflavone in the liver binds to glucuronic acid and sulfuric acid, most of which is converted into water-soluble substances and the rest is excreted in urine in the form of gluconic anhydride or sulphate .

Scientific Research Applications

Isoflavone Metabolism and Estrogenic Activity

  • Equol, a nonsteroidal estrogen of the isoflavone class, is a product of intestinal bacterial metabolism of dietary isoflavones, primarily found in soybeans and soy foods. It exhibits estrogenic activity, having affinity for both estrogen receptors ERalpha and ERbeta. Equol is noted for its potent antioxidant activity and plays a significant role in various health effects of soy protein diets, especially in individuals who can efficiently produce equol, known as "equol-producers" (Setchell, Brown, & Lydeking-Olsen, 2002).

Anti-Aging and Skin Health

  • Equol has demonstrated potential in enhancing skin health, particularly in anti-aging. It positively influences the expression of skin genes and proteins, increasing collagen and elastin while decreasing metalloproteinases. These properties suggest its topical use for skin aging treatment and prevention (Gopaul, Knaggs, & Lephart, 2012).

Therapeutic Potential in Hormone-Dependent Conditions

  • Equol's therapeutic applications encompass a wide range, including anti-cancer, cardioprotective, antidiabetic, antiosteoporosis, anti-ageing, and neuroprotective efficacy. This broad scope is attributed to its high affinity towards estrogen receptors and the ability to modulate hormone-dependent pathways (Fatima, Khan, & Ahmad, 2020).

Anti-Androgenic Effects

  • Equol has been identified as an anti-androgen, inhibiting prostate growth and affecting hormone feedback. It specifically binds to dihydrotestosterone (DHT) and alters physiological responses regulated by androgens. This novel property suggests potential usage in treating androgen-mediated pathologies (Lund et al., 2004).

Cancer Prevention andTreatment

  • Equol exhibits anticancer properties, specifically in the context of cervical and gastric cancers. It induces apoptosis in cancer cells through mechanisms involving mitochondrial alteration and reactive oxygen species production, highlighting its potential as an anticancer agent (Kim, Shin, Park, & Kim, 2014); (Yang et al., 2016).

Cardiovascular Health

  • Equol has shown protective effects against endothelial cell apoptosis induced by oxidized low-density lipoprotein (OX-LDL). This effect is linked to its antioxidant properties and suggests a role in cardiovascular health maintenance (Kamiyama et al., 2009).

Photoprotection and UV Radiation Damage

  • Studies on equol's protective effect against ultraviolet radiation-induced DNA damage in skin indicate its potential as a sunscreen agent, inhibiting DNA photodamage and offering a protective layer against harmful UV radiation (Widyarini, 2006).

Menopausal Symptom Relief

  • Equol supplementation has been linked to improved menopausal symptoms and mood states in perimenopausal and postmenopausal women. This effect underscores equol's potential in managing menopausal symptoms without adverse effects (Ishiwata et al., 2009).

Bone Health

  • Equol supplementation has been found to contribute to bone health in postmenopausal women, particularly in non-equol producers. It helps in preventing bone loss, making it a potential agent for osteoporosis management (Tousen et al., 2011).

Safety And Hazards

Equol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Equol has promising application possibilities for preventing chronic diseases such as cardiovascular disease, breast cancer, and prostate cancer due to its high antioxidant activity and hormone-like activity . Future studies of equol production in the human gut and future efforts related to bioengineering and the use of equol-producing bacteria as probiotics are expected .

properties

IUPAC Name

(3S)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFCQWZHKCXPAJ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022309
Record name (-)-(S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Equol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Equol

CAS RN

531-95-3
Record name Equol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Equol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-(S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,4-dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EQUOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T6D2HPX7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Equol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189.5 °C
Record name Equol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.2%

Synthesis routes and methods II

Procedure details

A suspention of Palladium-on-charcoal (10%, 2.2 g) in glacial acetic acid (15 ml) was treated with oxygen for three days. The suspention catalyst was added to the solution of 4′,7-dihydroxy isoflavone (0.5 g, mmol) in diglume (60 ml). After 30 min. of catalytic hydrogenation at atmospheric pressure, the solution was filtered and washed with diglume and hot acetic acid. The combined filtrate were evaporoted by using water vacuum pump followed by high vacuum pump. The curde was dissolved in ethylacetate and wished with sodium bicarbonate (5%) and with water till neutral, dried (MgSO4) filtred and evaporeted to give pale white crude (0.385 g) which was recrystallized in aquoes ethanol to give 22a as white crystals (0.361 g), m.p. 156–158° C. (lit. 158° C.). Rfs=IR (KBr) 3380−2720 cm−1. δH (acetone-d6) 2.89 (2H, m, C-4-H2), 3.1 (1H, m, C-3-H), 3.94 (1H, t, J=10.38 Hz, C-2-HA), 4.18 (1H, m, C-2-HE), 6.29 (1H, d, JC-8-H & C-6-H=2.44 Hz, C-8-H), 6.37 (1H, dd, JC-6-H & C-7-H=8.24 Hz, JC-6-H & C-8-H=2.44 Hz, C-6-H), 6.82 (2H, dd, JC-3′-H & C-2′-H=8.55 Hz, JC-3′ & C-5-H=2.74 Hz, C-3′-H and C-5′-H or C-2′-H and C-6′-H), 6.89 (1H, d, JC-5-H & C-6-H=8.24 Hz, C-5-H), 7.16 (2H, dd, JC-2′-H & C-5′-H=8.24 Hz, JC-2′-H & C-6′-H=2.74 Hz, C-2′-H and C-6′-H or C-3′-H and C-5′-H), 8.15 (1H, br s, C-7-OH or C-4′-OH) and 828 (1H, br s, C-4′-OH or C-7-OH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Equol
Reactant of Route 2
Equol
Reactant of Route 3
Equol
Reactant of Route 4
Equol
Reactant of Route 5
Equol
Reactant of Route 6
Equol

Citations

For This Compound
20,700
Citations
KDR Setchell, C Clerici - The Journal of nutrition, 2010 - academic.oup.com
… -producers to define those adults that could make equol in response to consuming soy … greater in equol-producers than in equol nonproducers. By virtue of a chiral center, equol occurs …
Number of citations: 511 academic.oup.com
KDR Setchell, C Clerici - The Journal of nutrition, 2010 - academic.oup.com
… S-(-)equol in response to soy isoflavone … equol and R-(+)equol are reviewed and summarized, and some of the more recent evidence supporting potential biological effects of S-(-)equol …
Number of citations: 204 academic.oup.com
JW Lampe - The Journal of nutrition, 2010 - academic.oup.com
… commercially available dietary equol supplements, human exposure to equol historically has been exposure to S-(-)-equol as a result of gut bacterial conversion of daidzein to equol. In …
Number of citations: 74 academic.oup.com
JW Lampe - The American journal of clinical nutrition, 2009 - academic.oup.com
… bacteria are equol and O-desmethylangolensin. Among humans, 30–50% have the bacteria capable of producing equol and … Factors that influence the capacity to produce equol and O-…
Number of citations: 193 academic.oup.com
T Usui, M Tochiya, Y Sasaki, K Muranaka… - Clinical …, 2013 - Wiley Online Library
… to equol are designated ‘equol producers’, and those who cannot convert daidzein to equol are designated ‘equol … prevalence of equol producers and the effect of equol supplements on …
Number of citations: 127 onlinelibrary.wiley.com
M Axelson, J Sjövall, BE Gustafsson… - Journal of …, 1984 - joe.bioscientifica.com
… a precursor of equol. Both equol and daidzein were characterized as monoglucuronide conjugates in human urine and the concentration of urinary equol exceeded the concentrations …
Number of citations: 433 joe.bioscientifica.com
KDR Setchell, NM Brown… - The Journal of …, 2002 - academic.oup.com
… Interestingly, equol could be isolated in large quantities from horse urine during the summer … know as equol was deduced (10–12). Little information on equol subsequently appeared in …
Number of citations: 479 academic.oup.com
TD Lund, DJ Munson, ME Haldy… - Biology of …, 2004 - academic.oup.com
… In this study, we examined the effects of equol on prostate … of equol on prostate size are due solely to equol’s estrogenic properties. In performing these studies, we discovered that equol …
Number of citations: 334 academic.oup.com
KDR Setchell, SJ Cole - The Journal of nutrition, 2006 - academic.oup.com
… is S-equol (not R-equol) that is produced in humans when soy isoflavones are ingested by equol producers (11). This distinction is important because, although both equol enantiomers …
Number of citations: 393 academic.oup.com
PJ Magee - Proceedings of the Nutrition Society, 2011 - cambridge.org
… Inter-individual variation in conversion of daidzein to equol has been attributed, in part, to … biotransformation of daidzein to equol are yet to be identified. Equol is a unique compound in …
Number of citations: 48 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.